
Methyl 2,3-diiodobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,3-diiodobenzoate is an organic compound with the molecular formula C8H6I2O2. It is a derivative of benzoic acid, where two iodine atoms are substituted at the 2nd and 3rd positions of the benzene ring, and the carboxyl group is esterified with methanol. This compound is known for its unique chemical properties and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2,3-diiodobenzoate can be synthesized through the iodination of methyl benzoate. The process involves the following steps:
Iodination: Methyl benzoate is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce iodine atoms at the 2nd and 3rd positions of the benzene ring.
Esterification: The resulting diiodobenzoic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: Methyl 2,3-diiodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.
Reduction Reactions: The compound can be reduced to form methyl 2,3-dihydroxybenzoate using reducing agents such as sodium borohydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding quinones.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Oxidation: Potassium permanganate in acetone under reflux conditions.
Major Products:
Substitution: Methyl 2,3-diazidobenzoate.
Reduction: Methyl 2,3-dihydroxybenzoate.
Oxidation: 2,3-Diiodoquinone.
科学研究应用
Methyl 2,3-diiodobenzoate is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing other iodinated organic compounds and is used in studying substitution and reduction reactions.
Biology: The compound is used in radiolabeling studies due to the presence of iodine atoms, which can be detected using imaging techniques.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: this compound is used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of methyl 2,3-diiodobenzoate involves its interaction with molecular targets through its iodine atoms. The compound can undergo electrophilic substitution reactions, where the iodine atoms are replaced by other functional groups. This reactivity is exploited in various chemical transformations and biological assays.
相似化合物的比较
Methyl 2-iodobenzoate: Contains a single iodine atom at the 2nd position.
Methyl 3-iodobenzoate: Contains a single iodine atom at the 3rd position.
Methyl 2,4-diiodobenzoate: Contains iodine atoms at the 2nd and 4th positions.
Comparison: Methyl 2,3-diiodobenzoate is unique due to the presence of two iodine atoms at adjacent positions on the benzene ring. This structural feature imparts distinct reactivity and chemical properties compared to its mono-iodinated counterparts. The diiodo substitution pattern allows for more diverse chemical transformations and applications in research and industry.
属性
CAS 编号 |
14192-14-4 |
|---|---|
分子式 |
C8H6I2O2 |
分子量 |
387.94 g/mol |
IUPAC 名称 |
methyl 2,3-diiodobenzoate |
InChI |
InChI=1S/C8H6I2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3 |
InChI 键 |
QVTAJAIILHYNRS-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C(=CC=C1)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



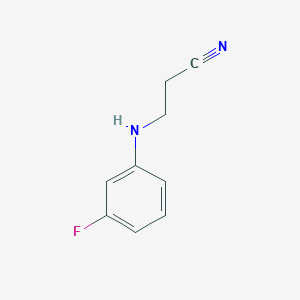
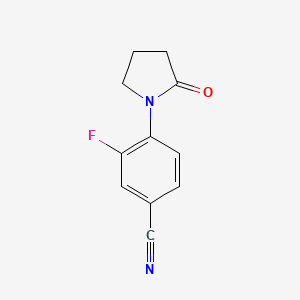
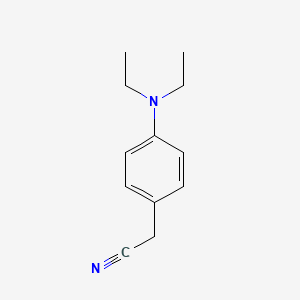

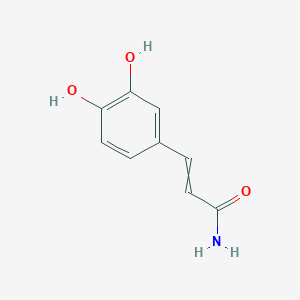
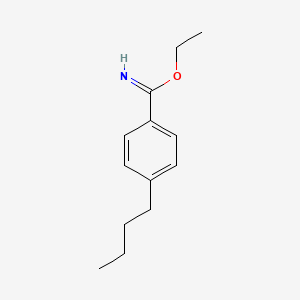

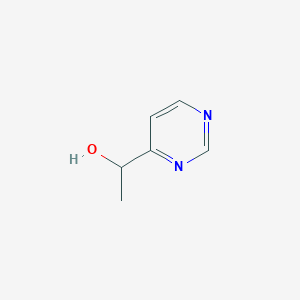

![7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12434630.png)
![N-[(1Z)-1-chloro-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12434635.png)
![2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 2-(3-furanyl)-6-(beta-D-glucopyranosyloxy)-1,4,6,6a,9,10,10a,10b-octahydro-9-hydroxy-6a,10b-dimethyl-4-oxo-, methyl ester, (2S,6S,6aR,9R,10aS,10bS)-](/img/structure/B12434642.png)

